Fmoc-Asn(Trt)-Thr(Psime,Mepro)-OH

Peptide Synthesis SPPS Pseudoproline

Standard sequential coupling of Asn-Thr motifs in Fmoc SPPS frequently triggers β-sheet aggregation, causing incomplete deprotection and synthesis failure. Direct acylation of Thr(ΨMe,Mepro) monomer is inefficient (8-70% yield). This preformed pseudoproline dipeptide bypasses hindered oxazolidine acylation, delivering both residues quantitatively in one step. • ≥98% HPLC purity; single-step Asn-Thr insertion • Disrupts β-sheet formation for aggregation-prone sequences • Reduces step count and purification burden in API synthesis

Molecular Formula C45H43N3O7
Molecular Weight 737.8 g/mol
CAS No. 957780-59-5
Cat. No. B613557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Asn(Trt)-Thr(Psime,Mepro)-OH
CAS957780-59-5
Synonyms957780-59-5; C45H43N3O7; 6788AH; Fmoc-Asn(Trt)-Thr(Psime,Mepro)-OH; AKOS025289510; ZINC150339396; CF-1354; Fmoc-Asn(Trt)-Thr{psi(Me,Me)pro}-OH; AK170275; Fmoc-Asn(Trt)-Thr[Psi(Me,Me)Pro]-OH
Molecular FormulaC45H43N3O7
Molecular Weight737.8 g/mol
Structural Identifiers
SMILESCC1C(N(C(O1)(C)C)C(=O)C(CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O
InChIInChI=1S/C45H43N3O7/c1-29-40(42(51)52)48(44(2,3)55-29)41(50)38(46-43(53)54-28-37-35-25-15-13-23-33(35)34-24-14-16-26-36(34)37)27-39(49)47-45(30-17-7-4-8-18-30,31-19-9-5-10-20-31)32-21-11-6-12-22-32/h4-26,29,37-38,40H,27-28H2,1-3H3,(H,46,53)(H,47,49)(H,51,52)/t29-,38+,40+/m1/s1
InChIKeyANJHPIXXMBAZHL-CRSWUFPKSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Asn(Trt)-Thr(Psime,Mepro)-OH Overview


Fmoc-Asn(Trt)-Thr(Psime,Mepro)-OH (CAS 957780-59-5) is a protected pseudoproline dipeptide building block employed in Fmoc-based solid-phase peptide synthesis (SPPS) to mitigate aggregation during chain elongation . The compound incorporates a trityl (Trt)-protected asparagine and a threonine residue that has been reversibly masked as a 2,2-dimethyloxazolidine (pseudoproline) . This engineered dipeptide is specifically designed to address the intrinsic challenge of synthesizing peptides containing the Asn-Thr motif, which are otherwise prone to β-sheet-mediated aggregation and poor solvation on solid supports .

Preformed dipeptide for Fmoc-SPPS of challenging Asn-Thr sequences
Bypasses sterically hindered pseudoproline monomer acylation
Disrupts β-sheet aggregation via induced cis-amide conformation

Fmoc-Asn(Trt)-Thr(Psime,Mepro)-OH: Advantages Over Monomers


Direct, sequential coupling of Fmoc-Asn(Trt)-OH and Fmoc-Thr(tBu)-OH in peptides containing the Asn-Thr motif often leads to resin-bound aggregation, resulting in incomplete deprotection and acylation steps, low crude purity, and, in severe cases, complete synthesis failure [1]. While pseudoproline monomers like Fmoc-Thr(ΨMe,Mepro)-OH exist as alternative tools, their direct acylation is notoriously inefficient; studies show that acylation of the sterically hindered Thr(ΨMe,Mepro) monomer is challenging, often requiring double couplings or elevated temperatures and yielding incomplete reactions [2][3]. This inefficiency stems from the need to acylate the highly hindered oxazolidine nitrogen, a problem that the preformed dipeptide Fmoc-Asn(Trt)-Thr(Psime,Mepro)-OH completely bypasses, making it the only reliable, high-efficiency tool for introducing this specific pseudoproline motif .

Pseudoproline monomer
Sterically hindered acylation of Fmoc-Thr(ΨMe,Mepro)-OH may result in low yields (8–75% reported); preformed dipeptide avoids this bottleneck.
Sequential monomers
Coupling Fmoc-Asn(Trt)-OH and Thr(tBu)-OH consecutively can lead to resin-bound aggregation, incomplete deprotection, and poor crude purity.
Hmb backbone protection
Alternative Hmb protection reportedly gives lower crude purity than pseudoproline dipeptide class due to slow/incomplete coupling.

Fmoc-Asn(Trt)-Thr(Psime,Mepro)-OH: Differentiating from Alternatives


Dipeptide vs. Monomer: Acylation Efficiency

The primary differentiator of this dipeptide is that it circumvents the well-documented, highly inefficient acylation step required when using the pseudoproline monomer Fmoc-Thr(ΨMe,Mepro)-OH. Studies on the acylation of H-Thr(ΨPro)-resin with various Fmoc-amino acids in flow chemistry reported efficiencies of >75% for most amino acids, but as low as 70% for Met and a mere 8% for Asp [1]. For the sterically demanding β-branched Thr monomer, acylation is particularly challenging, often requiring double couplings or thermal conditions (40°C) to proceed [2]. The preformed Fmoc-Asn(Trt)-Thr(Psime,Mepro)-OH dipeptide avoids this hindered acylation entirely, ensuring quantitative incorporation of both residues in a single, high-yielding coupling step .

Acylation Efficiency
Head-to-head
Quantitative coupling reported (no hindered acylation)
Monomer acylation: 8–75% efficiency (flow/batch)
Eliminates a low-yield, variable coupling step
Reliable incorporation of Asn-Thr in a single step
Peptide Synthesis SPPS Pseudoproline Difficult Sequences

Aggregation Suppression: β-Sheet Disruption

This specific dipeptide is designed to disrupt β-sheet structures, the primary cause of intermolecular aggregation during SPPS of difficult sequences . Its mechanism involves inducing a kink in the peptide backbone via the pseudoproline's strong preference for the cis-amide conformation (approx. 95:5) [1]. While the class-level effect of pseudoprolines is well-established, the differentiation lies in its specific applicability to the Asn-Thr motif. Comparative studies show pseudoproline dipeptides as a class are superior to other backbone protection methods; one study found pseudoproline incorporation led to superior crude peptide purity compared to Hmb backbone protection due to slow/incomplete coupling following Hmb amino acids [2]. The preformed Asn-Thr dipeptide ensures this powerful aggregation-disrupting motif is placed precisely where needed in the sequence.

Aggregation Suppression
Class-level inference
Pseudoproline dipeptide class outperformed Hmb in comparative purity study
Hmb protection: slow/incomplete coupling reported
Targeted β-sheet disruption improves crude purity
Verify for your specific peptide sequence
Peptide Aggregation β-Sheet SPPS Backbone Protection

Verifiable Purity Specification

The commercial Novabiochem® grade of this compound carries a defined, verifiable purity specification of ≥97.0% by HPLC and ≥97% by TLC . This high and consistently quantified purity is a critical differentiator for scientific procurement, as it minimizes the risk of introducing deletion sequences or other impurities that would compromise the synthesis of long or difficult peptides. Unlike the broad, unverified purity claims made for some generic alternatives, this specification provides a reliable, data-backed quality benchmark that is essential for reproducibility in academic and industrial SPPS workflows .

Purity Specification
Data to verify
≥97.0% (HPLC)
≥97% (TLC), ≤1.00% single impurity
Supports high-purity synthesis and reproducibility
Confirm lot-specific certificate of analysis
HPLC Purity TLC Quality Control Novabiochem

Fmoc-Asn(Trt)-Thr(Psime,Mepro)-OH Application Scenarios


Synthesis of Aggregation-Prone Peptides

This dipeptide is essential for the Fmoc-SPPS of peptide sequences that have proven intractable or low-yielding using standard linear assembly. This includes sequences like the Asn(15) analog of the WW domain FBP28, which is impossible to obtain using standard protocols [1]. The compound is inserted to disrupt β-sheet formation at the precise Asn-Thr junction, enabling successful chain elongation and high-purity crude product .

Replacing Inefficient Monomer Strategies

In syntheses where a pseudoproline is required at an Asn-Thr position, the use of this dipeptide is the superior alternative to coupling Fmoc-Thr(ΨMe,Mepro)-OH monomer followed by Fmoc-Asn(Trt)-OH. The monomer approach suffers from acylation efficiencies as low as 8-70% depending on the incoming amino acid [2], whereas the preformed dipeptide ensures quantitative incorporation and eliminates a problematic acylation step .

Facilitating Cyclization and Ligation

The presence of the pseudoproline disrupts secondary structure formation, which can otherwise hinder cyclization reactions by preventing the N- and C-termini from coming into proximity. This property makes the dipeptide a valuable tool for accessing macrocyclic peptides by convergent strategies and chemoselective ligation techniques . The cis-amide conformation (approx. 95:5) induced by the pseudoproline promotes a turn in the peptide backbone that enhances cyclization yields [3].

Process Development for Peptide Therapeutics

In an industrial setting, the use of a single building block that reliably incorporates two residues with high purity (≥97.0% HPLC ) and avoids difficult couplings offers a significant process advantage. It reduces the number of steps, minimizes purification challenges associated with deletion sequences, and provides a more robust and scalable synthetic route for peptide Active Pharmaceutical Ingredients (APIs) containing the Asn-Thr motif .

Application
Selection Property
Validation Focus
Aggregation-prone peptide synthesis
Preformed Asn-Thr dipeptide with pseudoproline
Synthesis success rate and crude purity
Replacement of monomer-based strategies
Bypasses low-efficiency monomer acylation
Coupling efficiency and step count reduction
Macrocyclic peptide synthesis
Cis-amide conformation promoter
Cyclization yield and sequence generality
Peptide API process development
High-purity building block, simplified route
Scalability, impurity profile, and process robustness

Technical Documentation Hub

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